An In-depth Technical Guide to 5-Nitronaphthalene-1-carboxylic acid (CAS: 1975-44-6)
An In-depth Technical Guide to 5-Nitronaphthalene-1-carboxylic acid (CAS: 1975-44-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitronaphthalene-1-carboxylic acid, with the CAS number 1975-44-6, is an organic compound featuring a naphthalene core substituted with a nitro group and a carboxylic acid group.[1] This substitution pattern makes it a potentially interesting scaffold for medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety on the bulky naphthalene ring system suggests a range of potential chemical reactivity and biological interactions.[1] This guide provides a consolidated overview of its known properties, available spectral data, and general synthesis strategies.
Physicochemical Properties
The key physicochemical properties of 5-Nitronaphthalene-1-carboxylic acid are summarized in the table below. It is a yellowish solid at room temperature and exhibits solubility in organic solvents like ethanol and acetone, with limited solubility in water.[1]
| Property | Value | Source |
| CAS Number | 1975-44-6 | [2] |
| Molecular Formula | C₁₁H₇NO₄ | [1][2] |
| Molecular Weight | 217.18 g/mol | [2] |
| Appearance | Yellowish solid | [1] |
| Melting Point | 241.5 °C | Guidechem |
| Boiling Point | 449.3 °C (at 760 mmHg) | Xixisys |
| pKa (Predicted) | 2.61 ± 0.10 | ChemicalBook |
| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1] |
Synthesis
The primary route for the synthesis of 5-Nitronaphthalene-1-carboxylic acid is through the nitration of α-naphthoic acid (1-naphthalenecarboxylic acid).[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the naphthalene ring. The precise position of nitration can be influenced by reaction conditions.
Experimental Protocol: General Synthesis of 5-Nitronaphthalene-1-carboxylic acid
Materials:
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α-Naphthoic acid
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Fuming nitric acid
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Concentrated sulfuric acid (optional, as a catalyst and dehydrating agent)
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A suitable solvent (e.g., glacial acetic acid or an inert solvent)
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Ice
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Distilled water
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Apparatus for controlled addition (e.g., dropping funnel) and temperature control (e.g., ice bath)
Procedure:
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Dissolve or suspend α-naphthoic acid in the chosen solvent in a reaction flask.
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Cool the mixture in an ice bath.
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Slowly add fuming nitric acid (or a nitrating mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with constant stirring. The temperature should be carefully monitored and maintained at a low level to control the reaction and minimize side-product formation.
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After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.
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Upon completion, the reaction mixture is typically poured onto ice-water to precipitate the crude product.
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The solid product is collected by filtration, washed with cold water to remove residual acids, and then dried.
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Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.
Logical Workflow for Synthesis:
Caption: General synthesis workflow for 5-Nitronaphthalene-1-carboxylic acid.
Spectral Data Analysis
While raw spectral data is available in databases such as PubChem, detailed analyses with peak assignments are not readily published.[2] The following sections provide an expected spectral analysis based on the structure of the molecule and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Nitronaphthalene-1-carboxylic acid is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) and a characteristic downfield signal for the carboxylic acid proton. The protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling.
Expected ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | br s | 1H | -COOH |
| Aromatic Region | m | 6H | Ar-H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbon atoms of the naphthalene ring and the carboxyl group. The carboxyl carbon is expected to appear significantly downfield.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~165 - 175 | C=O (Carboxylic acid) |
| ~120 - 150 | Aromatic Carbons |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Nitronaphthalene-1-carboxylic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1500-1560 | Strong | Asymmetric N-O stretch (Nitro group) |
| 1300-1370 | Strong | Symmetric N-O stretch (Nitro group) |
| Aromatic Region | Medium-Weak | C=C and C-H stretches |
Mass Spectrometry
The mass spectrum of 5-Nitronaphthalene-1-carboxylic acid is expected to show a molecular ion peak at m/z = 217. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). For nitroaromatic compounds, the loss of NO₂ (M-46) is also a characteristic fragmentation.
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 217 | [M]⁺ |
| 200 | [M-OH]⁺ |
| 172 | [M-COOH]⁺ |
| 171 | [M-NO₂]⁺ |
Biological Activity and Drug Development Potential
There is a significant lack of publicly available data on the specific biological activities of 5-Nitronaphthalene-1-carboxylic acid. While nitroaromatic compounds and naphthalene derivatives are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, specific studies on this particular molecule are not found in the literature.[4][5]
Potential Areas of Interest for Drug Development
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Antimicrobial Agents: The nitro group is a known pharmacophore in several antimicrobial drugs.[5] The potential of 5-Nitronaphthalene-1-carboxylic acid as an antimicrobial agent would require experimental evaluation.
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Anticancer Agents: The naphthalene scaffold is present in various anticancer agents.[4] The cytotoxicity of this compound against various cancer cell lines could be a subject of future research.
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Enzyme Inhibitors: Carboxylic acid moieties are often involved in binding to the active sites of enzymes. This compound could be investigated as a potential inhibitor for various enzymatic targets.
Signaling Pathways
No specific signaling pathways have been reported to be modulated by 5-Nitronaphthalene-1-carboxylic acid. Research on related nitroaromatic compounds suggests that their biological effects can be mediated through the induction of oxidative stress. However, this is a general mechanism for this class of compounds and has not been specifically demonstrated for 5-Nitronaphthalene-1-carboxylic acid. A hypothetical workflow for investigating the biological activity is presented below.
Hypothetical Workflow for Biological Activity Screening:
Caption: A logical workflow for the initial biological evaluation of the compound.
Conclusion
5-Nitronaphthalene-1-carboxylic acid is a well-characterized small molecule with established physicochemical properties. While its synthesis is straightforward via the nitration of α-naphthoic acid, detailed experimental protocols and comprehensive spectral analyses with peak assignments are not widely published. The most significant gap in the current knowledge of this compound is the lack of specific data on its biological activity and its potential applications in drug development. The information presented in this guide serves as a foundational resource and highlights the need for further research to explore the pharmacological potential of this molecule.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Nitronaphthalene-1-carboxylic acid | C11H7NO4 | CID 458962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID | 1975-44-6 [chemicalbook.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
